3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Description
This compound is a brominated imidazo-thiazinium derivative characterized by a fused bicyclic core (imidazo[2,1-b][1,3]thiazin) substituted with a 4-bromophenyl group at position 3, a hydroxy group at position 3, and a phenyl group at position 1. The bromide counterion stabilizes the cationic imidazo-thiazinium system. Its synthesis typically involves condensation reactions of bromophenyl-substituted precursors with thiazine derivatives under reflux conditions, followed by crystallization from polar solvents like methanol . Key spectral features include IR absorption bands for OH (3433 cm⁻¹) and NH (3115 cm⁻¹), with ¹H-NMR signals for aromatic protons (δ 7.03–8.69 ppm) and hydroxyl groups (δ 10.49 ppm) .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN2OS.BrH/c19-15-9-7-14(8-10-15)18(22)13-20(16-5-2-1-3-6-16)17-21(18)11-4-12-23-17;/h1-3,5-10,22H,4,11-13H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWZQBVVHCVXEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)Br)O)C4=CC=CC=C4)SC1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction forms the imidazo[2,1-b][1,3]thiazine scaffold, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted imidazo[2,1-b][1,3]thiazine derivatives.
Scientific Research Applications
3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Key Observations :
- Substituent Electronic Profiles : Electron-donating groups (e.g., ethoxy) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
Comparison :
- Reaction Time : Thiadiazolium bromides form faster (1–2 hours) than the target compound (6 hours) due to milder conditions .
- Yields : The target compound achieves moderate yields (69–74%), while thiadiazolium derivatives exhibit higher yields (>85%) .
Spectral and Analytical Data
| Compound Type | IR (OH/NH, cm⁻¹) | ¹H-NMR (Aromatic Region, ppm) | Mass Spec (M⁺) |
|---|---|---|---|
| Target Compound | 3433 (OH), 3115 (NH) | 7.03–8.69 (m, 10H) | 269 (16%) |
| 2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol | 3433 (OH), 3115 (NH) | 7.03–8.69 (m, 10H) | 269 (16%) |
| 3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide | 3170–3190 (NH) | 6.8–7.5 (ArH) | 327 (M⁺) |
Key Insights :
- Consistency in IR Peaks: Hydroxyl and amino groups exhibit similar absorption ranges across analogues .
- Mass Spectrometry : The target compound and its thiadiazole analogue share identical molecular ions (m/z 269), suggesting comparable fragmentation pathways .
Biological Activity
3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in medicinal chemistry.
The compound is characterized by its unique structure which includes nitrogen and sulfur atoms along with a bromine substituent. The IUPAC name reflects its complex framework which is essential for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-bromophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol; bromide |
| Molecular Formula | C18H18BrN2OS |
| CAS Number | 288090-59-5 |
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. One common method includes the reaction of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine. This synthetic route allows for the formation of the imidazo[2,1-b][1,3]thiazin core structure essential for its biological activity.
The biological activity of this compound involves interactions with specific proteins and enzymes. These interactions can alter enzymatic activities and influence various cellular pathways. The compound has been shown to exhibit:
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry found that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : Research indicated that the compound displayed selective cytotoxicity towards human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations .
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further development in pharmaceuticals:
- Drug Development : Its structural features allow it to serve as a lead compound for synthesizing new drugs targeting bacterial infections and cancer.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, often starting with brominated precursors. A common approach includes:
- Condensation reactions : For example, 5-bromo-2,4-dichloro-6-alkylpyrimidines react with dithizone in refluxing DMF to form thiadiazine intermediates, which are further functionalized .
- Cyclization of hydrazide precursors : 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide undergoes cyclization with triazole-thiones in acidic media to yield the target compound .
- Critical conditions :
- Solvents : Anhydrous DMF or dichloromethane improves reaction efficiency .
- Temperature : Controlled heating (80–100°C) prevents decomposition of sensitive intermediates .
- Stoichiometry : A 1:1 molar ratio of bromophenyl isothiocyanate to benzimidazole derivatives minimizes byproducts .
Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?
- ¹H/¹³C NMR : The bromophenyl group shows aromatic protons at δ 7.4–7.6 ppm, while imidazo-thiazinium protons appear as multiplets at δ 3.1–3.5 ppm .
- IR spectroscopy : Hydroxyl stretches (≈3400 cm⁻¹) and C=N vibrations (≈1650 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS matches molecular ions (e.g., [M+H]+ at 430.02) with theoretical values .
- HPLC : A C18 column with acetonitrile/water gradients achieves >95% purity thresholds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for novel derivatives?
Discrepancies often arise from isomeric byproducts or solvatomorphism. Methodological solutions include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations to distinguish between regioisomers .
- Single-crystal X-ray diffraction : Resolves structural ambiguities by providing bond angles and dihedral angles, as demonstrated for bromophenyl-thiazole derivatives .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding peak assignment .
Q. What strategies optimize regioselectivity in cyclization steps?
Regioselectivity is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., bromine) direct cyclization to the meta position, achieving >70% selectivity .
- Solvent polarity : DMF stabilizes transition states favoring six-membered ring formation over five-membered alternatives .
- Catalytic additives : p-TsOH protonates intermediates, steering reactions toward desired pathways .
Q. How do reaction conditions impact yields in multi-step syntheses?
Yields depend on:
- Substituent type : Electron-withdrawing groups (e.g., bromophenyl) improve yields (75%) compared to electron-donating groups (67%) due to reduced steric hindrance .
- Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely adjustments .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates pure products .
Key Data from Literature
| Parameter | Conditions/Results | Reference |
|---|---|---|
| Yield with bromophenyl | 75% (3e), 67% (3f) | |
| ¹H NMR (bromophenyl) | δ 7.4–7.6 ppm (aromatic H) | |
| Optimal solvent for cyclization | DMF with Et₃N | |
| HPLC purity threshold | >95% (acetonitrile/water gradient) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
